N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Description
N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex heterocyclic compound characterized by a pyrano-dioxin scaffold substituted with hydroxy, methoxy, and 4-methoxyphenyl groups, along with an acetamide side chain.
Properties
Molecular Formula |
C17H23NO7 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
InChI |
InChI=1S/C17H23NO7/c1-9(19)18-13-14(20)15-12(24-17(13)22-3)8-23-16(25-15)10-4-6-11(21-2)7-5-10/h4-7,12-17,20H,8H2,1-3H3,(H,18,19) |
InChI Key |
BQXAGUXLANKRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrano[3,2-d][1,3]dioxin core, followed by the introduction of the hydroxy, methoxy, and acetamide groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 8-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to analogs like 23819-31-0, which lacks this group . Ethylsulfanyl (56119-28-9) and 3-methoxyphenoxy () substituents alter lipophilicity, influencing solubility and membrane permeability .
Stereochemical Complexity: The hexahydropyrano-dioxin core in all analogs contains multiple stereocenters, as seen in crystallographic studies (e.g., ). Configurational differences significantly impact biological activity and crystallization behavior .
Table 2: Pharmacological Activities of Selected Acetamide Derivatives
Insights:
- Hydroxy Groups : The 8-hydroxy group may confer antioxidant properties, as seen in 8-O-acetylshanzhiside () .
Biological Activity
N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 6619-04-1
- Molecular Formula : C17H23NO7
- Molecular Weight : 323.346 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of research include:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Mechanism of Action :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | Effect | Reference |
|---|---|---|---|
| Anticancer | TC32 | GI50 = 0.9 μM | |
| Anti-inflammatory | RAW 264.7 | Inhibits NO production | |
| Cytotoxicity | RAW 264.7 | No significant cytotoxicity |
Detailed Findings
- Anticancer Studies :
- Inflammatory Response :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
